molecular formula C8H3F4NO4 B3214301 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid CAS No. 1140039-72-0

5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid

Cat. No.: B3214301
CAS No.: 1140039-72-0
M. Wt: 253.11 g/mol
InChI Key: NIJGCNDZTDZZTL-UHFFFAOYSA-N
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Description

5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative with a molecular formula C₈H₃F₄NO₄ (calculated based on substituents). This compound features a trifluoromethyl group (-CF₃) at position 2, a nitro group (-NO₂) at position 4, and a fluorine atom at position 5 on the benzoic acid backbone.

Properties

IUPAC Name

5-fluoro-4-nitro-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO4/c9-5-1-3(7(14)15)4(8(10,11)12)2-6(5)13(16)17/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJGCNDZTDZZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240245
Record name 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140039-72-0
Record name 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140039-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid typically involves the nitration of 5-Fluoro-2-(trifluoromethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and optimization of reaction parameters to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in research and development .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Features
This compound Not available C₈H₃F₄NO₄ -CF₃ (2), -NO₂ (4), -F (5) 261.11 g/mol* High electron-withdrawing effects; potential for enhanced acidity and reactivity.
4-Nitro-2-(trifluoromethyl)benzoic acid 320-37-6 C₈H₄F₃NO₄ -CF₃ (2), -NO₂ (4) 243.12 g/mol Lacks fluorine at position 5; reduced steric hindrance.
2-Fluoro-5-(trifluoromethyl)benzoic acid 115029-23-7 C₈H₄F₄O₂ -CF₃ (5), -F (2) 208.11 g/mol No nitro group; lower polarity and acidity .
5-Cyano-2-nitro-4-(trifluoromethyl)benzoic acid 1806329-74-7 C₉H₃F₃N₂O₄ -CF₃ (4), -NO₂ (2), -CN (5) 260.13 g/mol Cyano group enhances electrophilicity; distinct reactivity in coupling reactions .
2-Nitro-4-trifluoromethylbenzoic acid 320-94-5 C₈H₄F₃NO₄ -CF₃ (4), -NO₂ (2) 243.12 g/mol Substituent positions reversed; altered electronic effects .

*Calculated molecular weight based on formula.

Structural and Electronic Differences

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong electron-withdrawing groups (EWGs), which increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.
  • Steric Considerations: The -CF₃ group at position 2 and -NO₂ at position 4 create steric hindrance, which may influence reactivity in substitution or coupling reactions. Comparatively, 4-nitro-2-(trifluoromethyl)benzoic acid lacks the fluorine at position 5, reducing steric bulk .

Biological Activity

5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid (commonly referred to as FNBA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of FNBA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of FNBA is C9H5F4N2O2, characterized by the presence of a trifluoromethyl group and a nitro group on the benzoic acid framework. The structural features contribute to its unique chemical reactivity and biological profile.

Biological Activity Overview

FNBA exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that FNBA possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anticancer Potential : Preliminary research indicates that FNBA may inhibit cancer cell proliferation, particularly in certain types of tumors. The mechanisms may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The biological activity of FNBA can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : FNBA may inhibit key enzymes involved in metabolic pathways, influencing processes such as cell growth and apoptosis. For instance, it has shown potential as an inhibitor of DPP-4, an enzyme relevant in diabetes management .
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and downstream signaling pathways .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of FNBA compared to non-fluorinated analogs. SAR studies indicate that modifications to the benzoic acid structure can lead to variations in potency and selectivity against different biological targets .

Table 1: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Related non-fluorinated analogLowLowLow

Case Studies

  • Antimicrobial Efficacy : A study conducted on FNBA demonstrated its effectiveness against drug-resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential therapeutic applications in treating resistant infections.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that FNBA induces apoptosis through the activation of caspase pathways. This finding supports its potential use as an anticancer agent.
  • Inflammation Models : FNBA was tested in animal models for inflammation, showing reduced markers of inflammation compared to control groups. This suggests its potential role in managing inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-Fluoro-4-nitro-2-(trifluoromethyl)benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step halogenation and nitration of benzoic acid derivatives. For example:

Halogenation : Start with a precursor like 2-(trifluoromethyl)benzoic acid. Introduce fluorine via electrophilic fluorination using reagents such as Selectfluor™ under anhydrous conditions .

Nitration : Controlled nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration or ring degradation .

Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation from fluorinated nitro compounds .
  • Ventilation : Use a fume hood to avoid inhalation of toxic fumes during synthesis or handling .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated halogenated waste containers .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization or byproduct formation) be minimized during synthesis?

  • Methodological Answer :
  • Temperature Control : Lower reaction temperatures (e.g., 0°C during nitration) reduce side reactions like meta-nitration .
  • Directing Groups : Use protecting groups (e.g., methyl esters) to direct nitro group placement .
  • Catalysts : Employ Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
    Data Contradiction Note : Conflicting yields in literature (40–70%) may arise from varying solvent polarities; optimize with DCM or DMF .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for structural confirmation?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 1H^{1}\text{H}/19F^{19}\text{F} NMR, IR (C=O stretch ~1700 cm⁻¹), and X-ray crystallography .
  • Computational Aids : Compare experimental 19F^{19}\text{F} shifts with DFT-calculated values (e.g., Gaussian 09) to confirm substituent effects .
    Example : A nitro group at the 4-position deshields adjacent protons, causing distinct splitting patterns in 1H^{1}\text{H} NMR .

Q. What strategies improve solubility for biological assays without compromising stability?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Derivatization : Convert to methyl esters or amides temporarily; reverse post-assay via hydrolysis .
  • pH Adjustment : Prepare sodium salts in PBS (pH 7.4) for ionized carboxylate forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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